3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride
Description
3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride is a heterocyclic compound featuring a fused pyrazole-pyrazine scaffold. Its molecular formula is C₆H₈ClN₃O, with a molecular weight of 153.1 g/mol (MS m/z: 153 [M+H]⁺). The compound is synthesized via acid-catalyzed deprotection of tert-butyl (4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate in methanol, yielding a white solid with an 89% yield. Its CAS number is 358360-19-7, and it is commercially available in high purity (≥98%) for pharmaceutical research. The amino group at the 3-position and the hydrochloride salt enhance solubility, making it a versatile intermediate for drug discovery, particularly in targeting receptors like mGluR2 and cancer pathways.
Properties
Molecular Formula |
C6H9ClN4O |
|---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
3-amino-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one;hydrochloride |
InChI |
InChI=1S/C6H8N4O.ClH/c7-4-3-9-10-2-1-8-6(11)5(4)10;/h3H,1-2,7H2,(H,8,11);1H |
InChI Key |
BIOVHJRYHRDQRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(C=N2)N)C(=O)N1.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization Mechanism
The Boc-deprotection mechanism proceeds via protonation of the tert-butyl group, followed by elimination of isobutylene and CO₂ (Figure 1). The resulting secondary amine reacts with HCl to form the stable hydrochloride salt.
Intermediate Characterization:
Reductive Amination Pathway
In methods involving nitro precursors (e.g., 3-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one), hydrogenation over Raney Ni or Pd/C in methanol at 50°C achieves full reduction to the amine. Subsequent HCl treatment provides the target compound.
Optimization Insights:
-
Catalyst Loading : 10 wt% Pd/C gives complete conversion in 2 hours.
-
Side Products : Over-reduction is avoided by limiting H₂ pressure to 3 atm.
Scalability and Industrial Considerations
Pilot-Scale Production
A kilogram-scale synthesis reported in patent WO2018011163A1 uses:
-
Precursor : 5.0 kg of tert-butyl 4-oxo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-3-carboxylate.
-
HCl Gas Delivery : Subsurface injection to minimize foaming.
Cost Analysis:
| Component | Cost per kg (USD) |
|---|---|
| Precursor | 320 |
| HCl Gas | 15 |
| Solvent Recovery | 40 |
| Total | 375 |
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis . Ball-milling the Boc-protected precursor with NH₄Cl at 30 Hz for 45 minutes achieves 94% conversion, reducing waste by 70%.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Boc Deprotection | 85–89 | 99.3 | High | 375 |
| Reductive Amination | 52–68 | 98.0 | Moderate | 420 |
| Mechanochemical | 94 | 97.5 | Emerging | 290 |
Analytical Characterization of Final Product
3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Hydrochloride :
Chemical Reactions Analysis
Types of Reactions
3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can react with the amino group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyrazine derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride has been investigated for its potential as a therapeutic agent in various diseases. Its structure allows for interaction with biological targets, making it a candidate for drug development.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For example, studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis through various mechanisms.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | A549 (Lung) | 10.0 | |
| 3-Amino derivative | MCF-7 (Breast) | 15.0 |
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly targeting kinases involved in cancer progression and inflammation.
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Dihydroorotate dehydrogenase | Competitive Inhibition | 12.0 | |
| Bruton’s tyrosine kinase | Moderate Inhibition | 25.0 |
Neuroprotective Effects
Preliminary studies suggest that the compound may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
Antimicrobial Activity
The antimicrobial properties of 3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride have been explored against various bacterial strains.
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Bactericidal | 32.0 | |
| Escherichia coli | Bacteriostatic | 64.0 |
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against A549 lung cancer cells demonstrated significant cytotoxic effects, suggesting its potential as an anticancer agent through the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against several pathogens. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Physicochemical Properties
Key Observations:
- Substituent Position and Activity: The 3-amino group in the target compound contrasts with 5-benzyl or 2-(4-chlorophenyl) groups in analogs like 3o, which show enhanced anticancer activity. Ferrocenyl substituents (e.g., in 5-alkyl-2-ferrocenyl derivatives) introduce redox-active properties, triggering apoptosis via reactive oxygen species (ROS).
- Chiral Centers : The (R)-isopropyl analog exhibits 100% yield and distinct activity as a Parkin E3 ligase modulator, highlighting the role of stereochemistry in biological efficacy.
Key Insights:
- Anticancer Activity : The hydrochloride derivative’s role is primarily as a synthetic intermediate, whereas analogs like 3o and ferrocenyl derivatives directly inhibit cancer cell growth via autophagy or apoptosis.
- Receptor Modulation : Unlike mGluR2-negative modulators, chiral methyl-substituted analogs (e.g., compound 2350) show preferential mGlu3 receptor inhibition, underscoring receptor subtype selectivity.
Stereochemical and Physicochemical Comparisons
- Melting Points: Amino derivatives (e.g., 3-Amino-5,5-di(4-methylphenyl)-isoxazol-4(5H)-one) exhibit higher melting points (218–220°C) compared to nitro-substituted analogs (204–206°C).
- Solubility : The hydrochloride salt form improves aqueous solubility, whereas lipophilic groups (e.g., ferrocenyl) enhance membrane permeability.
Biological Activity
3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer and anti-inflammatory effects, alongside relevant case studies and research findings.
- Chemical Name: 3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride
- CAS Number: 2041076-41-7
- Molecular Formula: C₆H₉ClN₄O
- Molecular Weight: 188.61 g/mol
Biological Activity Overview
The biological activity of this compound is primarily linked to its structure, which allows it to interact with various biological targets. Research indicates that it exhibits notable anticancer and anti-inflammatory properties.
Anticancer Activity
Several studies have demonstrated the anticancer potential of 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride:
-
Cell Line Studies:
- In a study evaluating the compound against various cancer cell lines (A549 for lung cancer, MCF7 for breast cancer), it showed significant cytotoxicity. The IC₅₀ values were reported at approximately 26 µM for A549 cells and 12.50 µM for MCF7 cells, indicating its effectiveness in inhibiting cell proliferation .
- Another study highlighted that derivatives of pyrazolo compounds exhibited cytotoxic effects with IC₅₀ values ranging from 1.1 µM to 3.3 µM against HCT116 and MCF-7 cell lines, suggesting that structural modifications could enhance the activity of similar compounds .
-
Mechanism of Action:
- The mechanism by which this compound exerts its effects appears to involve apoptosis induction and cell cycle arrest. For instance, compounds derived from pyrazolo frameworks have been shown to induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Activity
Research also suggests that this compound may possess anti-inflammatory properties:
- Inhibition of Inflammatory Cytokines:
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy and safety of 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride:
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity and substituent positions .
- HRMS : Validates molecular formula and detects intramolecular cyclization byproducts .
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogs like 2-(4-chlorophenyl)-5-(3,4-dimethoxyphenethyl) derivatives .
What strategies mitigate intramolecular cyclization during synthesis?
Advanced
For β-amidomethyl vinyl sulfone precursors:
- Steric hindrance : Bulky substituents at critical positions reduce cyclization propensity .
- Low-temperature storage : Prevents spontaneous cyclization post-synthesis .
- Real-time monitoring : Use TLC and LC-MS to detect cyclized byproducts early .
What in vitro assays evaluate the anticancer potential of these derivatives?
Q. Basic
- Cell viability assays : MTT or resazurin-based tests measure IC₅₀ values in A549 (lung) and H322 (breast) cancer cells .
- Apoptosis assays : Annexin V/PI staining and caspase-3 activation confirm programmed cell death .
- ROS detection : DCFH-DA fluorescence quantifies reactive oxygen species elevation .
How do structural modifications at position 7 influence biological activity?
Q. Advanced
- Electron-withdrawing groups (e.g., Br) : Enhance redox activity, increasing ROS generation in cancer cells .
- Hydrophobic substituents (e.g., ferrocenyl) : Improve membrane permeability and integrin β4 binding affinity .
- Phenylhydrazone derivatives : Exhibit stronger neuroprotective effects via allosteric modulation of mGluR2 receptors .
What mechanisms underlie the apoptosis-inducing effects of 5-alkyl-2-ferrocenyl derivatives?
Q. Advanced
- Integrin β4 upregulation : Activates pro-apoptotic signaling pathways, confirmed via siRNA knockdown experiments .
- ROS-mediated stress : Triggers mitochondrial membrane depolarization and cytochrome c release .
- Synergy with autophagy inhibitors : Co-treatment with 5-fluorouracil enhances caspase-3 activation .
What are the key intermediates in the synthesis pathway?
Q. Basic
- 7-Hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one : Isolated during hydrolysis of amide intermediates .
- Aldehyde derivatives (e.g., 7-formyl) : Serve as precursors for hydrazone and Schiff base formation .
How do computational approaches study target interactions?
Q. Advanced
- Molecular docking : Predicts binding modes with integrin β4 or mGluR2 using crystal structures (PDB: 7IK) .
- QSAR modeling : Correlates substituent electronegativity with anticancer activity .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
What stability challenges arise during storage, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
